Stereoelectronic Chloride Ionization: Z-Isomer Outperforms E-Isomer by >10⁷-Fold
The (Z)-configuration of N-hydroxybenzimidoyl chloride, which is the exclusive isomer obtained from the standard NCS/DMF chlorination of (E)-benzaldoxime , reacts as the conjugate base with a chloride ionization rate >10⁷-fold faster than the corresponding (E)-benzohydroximoyl chloride anion [1]. This rate enhancement arises from the antiperiplanar nitrogen lone pair that facilitates C–Cl bond cleavage exclusively in the Z-isomer. For the O-methyl analog, extrapolated k_Z/k_E at 25 °C is approximately 10⁵ in hydrolysis [2]. The practical consequence is quantitative nitrile oxide generation at 0–25 °C in minutes with 1 equiv of Et₃N, whereas E-isomers require forcing conditions that promote dimerization and furoxan formation.
| Evidence Dimension | Rate of chloride ionization (nitrile oxide generation) |
|---|---|
| Target Compound Data | (Z)-N-Hydroxybenzimidoyl chloride: k_rel normalized to 1 (fast ionization) |
| Comparator Or Baseline | (E)-Benzohydroximoyl chloride anion: k_rel >10⁷-fold slower |
| Quantified Difference | k_Z / k_E > 10⁷ (ionization); extrapolated k_Z/k_E ≈ 10⁵ (O-methyl analog hydrolysis at 25 °C) |
| Conditions | Aqueous dioxane, pH-dependent; stereoelectronic antiperiplanar lone pair effect (Perkin Trans. 2, 1986; J. Org. Chem. 1996) |
Why This Matters
Procurement of material confirmed as Z-isomer ensures rapid, low-temperature dipole generation with minimal furoxan byproducts; E-isomer contamination directly compromises reaction yield and reproducibility.
- [1] Hegarty, A.F.; Mullane, M. J. Chem. Soc., Perkin Trans. 2 1986, 995–1001. (E)-benzohydroximoyl chloride anion >10⁷-fold slower than (Z)-anion. View Source
- [2] Johnson, J.E. et al. J. Org. Chem. 1996, 61, 45–50. Extrapolated k_1Zb/k_1Eb ≈ 10⁵ for O-methyl analog hydrolysis at 25 °C. View Source
